molecular formula C8H8BF3O2 B1306952 (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid CAS No. 850411-13-1

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No. B1306952
M. Wt: 203.96 g/mol
InChI Key: ZZLZUGHSZSVQMK-UHFFFAOYSA-N
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Description

“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of “(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” involves several steps. It is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . It is also used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .


Molecular Structure Analysis

The molecular formula of “(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is involved in various chemical reactions. It is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . It also participates in rhodium-catalyzed addition reactions .


Physical And Chemical Properties Analysis

“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is a white to cream powder . It has a melting point of 175°C to 180°C .

Scientific Research Applications

Boron in Drug Discovery

Boron, due to its unique properties, has seen a steady increase in its incorporation into medicinal chemistry endeavors. The Food and Drug Administration (FDA) and Health Canada have approved five boronic acid drugs, indicating the potential of boronic acids in enhancing drug potency and improving pharmacokinetic profiles. This highlights the growing interest and potential of boronic acids, including (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid, in drug discovery and development (Plescia & Moitessier, 2020).

Boron in Boron Neutron Capture Therapy (BNCT)

Boron compounds play a crucial role in BNCT, a cancer treatment modality. BNCT relies on the nuclear reaction between boron-10 and thermal neutrons, leading to high-energy particles that selectively destroy cancer cells containing boron. This treatment has been applied clinically for various cancers, showcasing the importance of boron compounds in therapeutic applications (Yanagië et al., 2008).

Boron in Flame Retardancy and Wood Preservation

Boron compounds are widely used for imparting flame retardancy and preservation properties to wood, especially for outdoor applications. The dual functionality of boron compounds, providing both fire resistance and protection against biodegradation, has been a focal point of research. This dual application is particularly relevant for materials exposed to outdoor environments, emphasizing the multifaceted utility of boron in material sciences (Marney & Russell, 2008).

Safety And Hazards

“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is harmful if swallowed. It may cause respiratory irritation and causes skin and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, one should call a poison center or doctor/physician .

properties

IUPAC Name

[3-methyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c1-5-2-6(8(10,11)12)4-7(3-5)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLZUGHSZSVQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395331
Record name [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

CAS RN

850411-13-1
Record name [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-methyl-5-(trifluoromethyl)phenyl]boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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